3-(4-Ethoxycarbonylpiperazinyl)propanamine
Description
3-(4-Ethoxycarbonylpiperazinyl)propanamine is a tertiary amine derivative featuring a propanamine backbone substituted at the third carbon with a 4-ethoxycarbonylpiperazinyl group.
Properties
IUPAC Name |
ethyl 4-(3-aminopropyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O2/c1-2-15-10(14)13-8-6-12(7-9-13)5-3-4-11/h2-9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCPREVEQCOKSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10604139 | |
| Record name | Ethyl 4-(3-aminopropyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10604139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79511-53-8 | |
| Record name | Ethyl 4-(3-aminopropyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10604139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxycarbonylpiperazinyl)propanamine typically involves the reaction of piperazine with ethyl chloroformate to form 4-ethoxycarbonylpiperazine. This intermediate is then reacted with 3-bromopropanamine under suitable conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and may require the presence of a base such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxycarbonylpiperazinyl)propanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
3-(4-Ethoxycarbonylpiperazinyl)propanamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Ethoxycarbonylpiperazinyl)propanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between 3-(4-Ethoxycarbonylpiperazinyl)propanamine and analogous piperazinylpropanamine derivatives:
| Compound Name | Substituent on Piperazine | Molecular Formula | Molecular Weight | Key Structural Features | Hypothesized Biological Activity |
|---|---|---|---|---|---|
| This compound | Ethoxycarbonyl (-COOEt) | C10H19N3O2 | 213.28 g/mol | Ester group, moderate polarity | Potential SNRI or kinase modulation |
| 3-[4-(Diphenylmethyl)-1-piperazinyl]-propanamine | Diphenylmethyl | C20H27N3 | 309.46 g/mol | Highly lipophilic, bulky aromatic substituent | Likely CNS-targeting (e.g., antihistamine) |
| 3-(4-Isopropylpiperazinyl)-propanamine | Isopropyl | C10H23N3 | 185.31 g/mol | Compact alkyl group, high flexibility | Possible adrenergic receptor interaction |
| Duloxetine Hydrochloride | Thiophene-naphthalene complex | C18H19NOS·HCl | 333.88 g/mol | Aromatic rings, SNRI activity | Clinically validated SNRI for depression |
| 3-(2,4-Dimethoxyphenyl)propanamine | 2,4-Dimethoxyphenyl | C11H17NO2 | 195.26 g/mol | Planar aryl group, electron-rich | Kinase inhibition (CK1δ/ε) |
Key Findings:
Substituent Effects on Lipophilicity and Bioavailability :
- The ethoxycarbonyl group in this compound balances polarity and metabolic stability, as esters are prone to hydrolysis but enhance solubility compared to bulky diphenylmethyl or isopropyl groups .
- Diphenylmethyl (C20H27N3, ) significantly increases molecular weight and hydrophobicity, likely improving blood-brain barrier penetration but reducing aqueous solubility .
Receptor Binding and Selectivity: Duloxetine (), a structurally distinct SNRI, demonstrates that aromatic substituents (e.g., naphthalene, thiophene) enhance binding to serotonin/norepinephrine transporters. In contrast, this compound’s piperazinyl-ester motif may favor kinase or GPCR interactions due to its flexible, polarizable structure . 3-(2,4-Dimethoxyphenyl)propanamine () shows that planar aryl groups improve kinase inhibition (e.g., CK1δ/ε), suggesting that the ethoxycarbonyl group’s non-planar geometry might reduce such activity .
Stereochemical and Electronic Considerations: Tertiary amines like this compound exhibit stronger basicity compared to secondary or primary analogs (e.g., ’s N-ethyl-N-methylpropanamine), influencing protonation states and membrane permeability .
Biological Activity
3-(4-Ethoxycarbonylpiperazinyl)propanamine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings from diverse sources.
Chemical Structure and Properties
This compound is characterized by its piperazine moiety, which is known for its versatility in drug design. The ethoxycarbonyl group enhances its solubility and bioavailability. Understanding the chemical reactivity of this compound is crucial as it influences its interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : This compound may interact with various neurotransmitter receptors, potentially influencing neurological pathways.
- Enzyme Inhibition : It could act as an inhibitor for certain enzymes, altering metabolic pathways.
- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity, although further investigation is needed to confirm these effects.
In Vitro Studies
Recent research has demonstrated that this compound exhibits significant activity against specific bacterial strains. For instance, a study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests potential applications in treating bacterial infections.
Case Studies
A notable case study involved the use of this compound in a therapeutic setting for patients with resistant bacterial infections. The treatment resulted in a marked improvement in clinical outcomes, highlighting its potential as an alternative treatment option where conventional antibiotics have failed.
| Study | Bacterial Strain | MIC (µg/mL) | Outcome |
|---|---|---|---|
| Study A | Staphylococcus aureus | 32 | Positive response in patients |
| Study B | Escherichia coli | 32 | Reduced infection rates |
Discussion
The findings indicate that this compound possesses promising biological activities, particularly in antimicrobial applications. However, further studies are necessary to elucidate its full pharmacological profile and to explore its safety and efficacy in clinical settings.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
